ethyl 3,3,3-trifluoro-N-[(2-methoxyphenyl)carbamoyl]-2-phenylalaninate

GPR133 ADGRD1 Agonist Potency

AP-503 is the only available GPR133 agonist combining single-digit nanomolar potency (EC50 1.21 nM) with a defined biased signaling fingerprint—activating Gs-cAMP while sparing G12, Gi, and nuclear androgen receptors. Unlike 5α-DHT or the micromolar benchmark GL64 (>3,000-fold less potent), AP-503 cleanly separates muscle-strengthening efficacy from prostate and androgenic side effects. For muscle atrophy, sarcopenia, or GPCR structural biology studies requiring unambiguous GPR133-Gs-PKA pathway activation, AP-503 is the definitive chemical probe. Available from multiple suppliers with stock-ready quantities.

Molecular Formula C19H19F3N2O4
Molecular Weight 396.4 g/mol
Cat. No. B4170505
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameethyl 3,3,3-trifluoro-N-[(2-methoxyphenyl)carbamoyl]-2-phenylalaninate
Molecular FormulaC19H19F3N2O4
Molecular Weight396.4 g/mol
Structural Identifiers
SMILESCCOC(=O)C(C1=CC=CC=C1)(C(F)(F)F)NC(=O)NC2=CC=CC=C2OC
InChIInChI=1S/C19H19F3N2O4/c1-3-28-16(25)18(19(20,21)22,13-9-5-4-6-10-13)24-17(26)23-14-11-7-8-12-15(14)27-2/h4-12H,3H2,1-2H3,(H2,23,24,26)
InChIKeyCBBMHNDEAPVVTE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 3,3,3-trifluoro-N-[(2-methoxyphenyl)carbamoyl]-2-phenylalaninate (AP-503) – Potency & Selectivity Baseline for GPR133 Agonist Procurement


Ethyl 3,3,3-trifluoro-N-[(2-methoxyphenyl)carbamoyl]-2-phenylalaninate, also designated AP-503 (CAS 767299-99-0), is a synthetic, non-steroidal small-molecule agonist of the adhesion G protein-coupled receptor GPR133/ADGRD1 [1]. Identified through in silico screening and validated by cryo-EM structural biology, AP-503 exhibits single-digit nanomolar potency (EC50 = 1.21 nM) and is characterized by a biased signaling profile that activates Gs-cAMP pathways without engaging G12 or Gi pathways [1]. The compound has been profiled in muscle-strengthening assays and represents a chemical tool that has advanced the pharmacological understanding of membrane androgen receptor signaling [1].

Why Generic GPR133 Agonist Substitution Fails: Potency, Bias, and Side-Effect Dissociation in Ethyl 3,3,3-trifluoro-N-[(2-methoxyphenyl)carbamoyl]-2-phenylalaninate


GPR133-targeted research requires agonists with defined selectivity and signaling fingerprints, yet the field contains few well-characterized tool compounds. The benchmark agonist GL64 demonstrates >3,000-fold lower potency than AP-503 and lacks documented signaling bias . Endogenous ligands such as 5α-dihydrotestosterone (5α-DHT) engage both nuclear androgen receptors (AR) and GPR133, confounding interpretation of muscle-strengthening vs. androgenic side effects [1]. AP-503's ability to dissociate beneficial muscle effects from AR-mediated prostate side effects [1] means that substituting a generic GPR133 agonist or an endogenous steroid will produce quantitatively and qualitatively different experimental outcomes, undermining reproducibility and translational relevance.

Quantitative Differentiation Guide: Ethyl 3,3,3-trifluoro-N-[(2-methoxyphenyl)carbamoyl]-2-phenylalaninate (AP-503) vs. GPR133 Agonist Comparators


AP-503 vs. GL64: >3,000-Fold Superior Potency in GPR133 cAMP Assays

In head-to-head comparable assays measuring GPR133/ADGRD1-mediated cAMP accumulation in HEK293T cells, AP-503 activates the receptor with an EC50 of 1.21 nM , whereas the alternative agonist GL64 exhibits an EC50 of 3.98 μM under comparable conditions . This represents an approximately 3,290-fold potency advantage for AP-503. The large differential means that AP-503 achieves full receptor activation at concentrations that are orders of magnitude lower, reducing the risk of off-target effects inherent to high micromolar compound exposure.

GPR133 ADGRD1 Agonist Potency cAMP GL64

AP-503 Signaling Bias: Gs Activation Without G12 or Gi Engagement Defines a Selectivity Advantage Over Endogenous Agonists

AP-503 demonstrates biased agonism at GPR133 by selectively activating the Gs-cAMP pathway without measurable coupling to the G12 or Gi pathways . This signaling fingerprint is distinct from the endogenous agonist 5α-DHT, which engages multiple G protein pathways and simultaneously activates nuclear androgen receptors (ARs) that mediate prostate hypertrophy and other androgenic side effects [1]. The Gs-selective bias of AP-503 provides a defined pharmacological tool for isolating Gs-dependent muscle-strengthening mechanisms from confounding signaling pathways.

GPR133 Signaling Bias Gs Protein Gi Protein G12

AP-503 In Vivo Efficacy: Muscle-Strengthening with Ameliorated Androgenic Side Effects vs. 5α-DHT

In mouse models, AP-503 administration increases muscle strength comparably to 5α-DHT but with significantly ameliorated prostate side effects [1]. While 5α-DHT produces muscle force enhancement at the cost of activating AR-mediated prostate growth pathways, AP-503 selectively engages GPR133-Gs signaling and dissociates the muscle-strengthening phenotype from AR-driven adverse effects. This side-effect dissociation represents a therapeutically meaningful advantage for in vivo studies of muscle function.

Muscle Strength Androgenic Side Effects In Vivo Prostate 5α-DHT

AP-503 Purity and Analytical Quality Control: Vendor-Reported >99% Purity Supports Reproducible Research

Commercially available AP-503 from validated vendors is reported with purity of ≥99.84% (HPLC) . By contrast, purity data for the comparator GL64 from specialty suppliers is typically reported at 98.80% . While both purities are acceptable for most applications, the near-quantitative purity of AP-503 reduces the risk of confounding biological activity from unknown impurities, which is critical for dose-response studies in the low nanomolar range where even trace contaminants could produce significant off-target effects.

Purity Quality Control HPLC Reproducibility Procurement

Solubility and Formulation Stability: AP-503 Requires Fresh Preparation – a Known Handling Constraint That Contrasts With More Forgiving Agonists

Vendor documentation explicitly warns that AP-503 stock solutions are unstable and must be prepared fresh or purchased in small pre-packaged sizes . This handling requirement is a known constraint that may affect experimental design for long-term in vivo studies requiring repeated dosing. By contrast, GL64 is supplied as a stable powder with longer solution stability . While this does not diminish AP-503's potency or selectivity advantages, it represents a practical consideration in compound procurement and experimental logistics.

Solubility Stability Formulation DMSO Handling

Optimal Research and Industrial Application Scenarios for Ethyl 3,3,3-trifluoro-N-[(2-methoxyphenyl)carbamoyl]-2-phenylalaninate (AP-503)


Mechanistic Dissection of GPR133-Gs-cAMP Signaling Without AR Confounding

AP-503 is the preferred chemical probe for experiments requiring selective activation of the GPR133-Gs-cAMP-PKA axis in isolation. Because it does not activate G12, Gi [1], or nuclear androgen receptors , researchers can use AP-503 to unambiguously link GPR133-Gs signaling to downstream phospho-targets (e.g., muscle contraction-related proteins) without the confounding effects of androgenic steroids.

In Vivo Muscle-Strengthening Studies Requiring Side-Effect Dissociation

For animal models of muscle atrophy, sarcopenia, or rehabilitation where increased muscle force is the desired readout but prostate hyperplasia or other AR-mediated toxicities must be avoided, AP-503 enables clean efficacy interpretation [1]. The compound's side-effect-separated profile makes it the agonist of choice over 5α-DHT or methenolone for preclinical muscle biology studies.

Structure-Based Drug Design and Cryo-EM Studies of aGPCR Activation

AP-503 was rationally designed via in silico methods and validated by cryo-EM structural determination of the GPR133-Gs complex [1]. Its well-defined binding mode and receptor selectivity make it an ideal reference ligand for computational docking campaigns, cryo-EM structural biology of adhesion GPCRs, and medicinal chemistry optimization efforts targeting the GPR133 orthosteric pocket.

Nanomolar-Range Pharmacological Profiling in HEK293-GPR133 Recombinant Systems

With an EC50 of 1.21 nM in GPR133-overexpressing HEK293 cells [1], AP-503 enables dose-response studies at low nanomolar concentrations where receptor occupancy can be precisely controlled. This sensitivity is critical for quantifying partial agonism, allosteric modulation, or antagonist displacement in screening cascades where micromolar agonists like GL64 may produce non-specific cytotoxicity.

Quote Request

Request a Quote for ethyl 3,3,3-trifluoro-N-[(2-methoxyphenyl)carbamoyl]-2-phenylalaninate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.